
2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙腈
描述
The compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” is an indole derivative. It has been studied for its potential as a chemoprotective agent against organ damage induced by the anticancer drug cisplatin .
Molecular Structure Analysis
The molecular structure of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” consists of an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. The 3-position of the indole ring is connected to an acetonitrile group .科学研究应用
抗炎和镇痛剂
吲哚衍生物,包括2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙腈,已被合成并评估其抗炎和镇痛活性 。这些化合物在减少炎症和作为止痛药方面显示出巨大潜力。它们通过抑制环氧合酶,特别是COX-2,起作用,而COX-2是炎症过程中的关键参与者。
溃疡生成活性调节
同一系列的吲哚衍生物也已对其溃疡生成活性进行了测试 。这涉及评估这些化合物引起胃溃疡的可能性,这是许多抗炎药的常见副作用。一些衍生物显示出降低的溃疡生成指数,表明引起溃疡的风险较低。
抗病毒应用
吲哚衍生物具有抗病毒活性,其中一些化合物对甲型流感病毒和柯萨奇病毒B4表现出抑制作用 。吲哚的结构灵活,可以合成与病毒成分相互作用的衍生物,这可能导致新的抗病毒药物。
抗癌特性
吲哚核存在于许多具有抗癌特性的天然和合成化合物中。 2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙腈的衍生物已被探索其与各种癌症相关靶标结合的能力 。这包括研究其与人血清白蛋白的结合亲和力,这与癌症治疗中的药物递送有关。
化学合成和催化
该化合物用作合成各种吲哚衍生物的反应物,例如吲哚基喹喔啉和烷基吲哚 。它参与Ir催化的还原烷基化和醋酸钯催化的芳基化等反应,这些反应对于创建复杂分子以进行进一步的药理学评估很重要。
对映选择性和立体选择性合成
该化合物还用于对映选择性傅克烷基化反应以及环戊吲哚酮的立体选择性合成 。这些类型的反应对于创建具有特定三维取向的分子至关重要,这可以极大地影响它们的生物活性。
作用机制
Target of Action
It is noted that similar compounds have been evaluated for their antiproliferative activities against various cancer cell lines .
Mode of Action
Related compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Biochemical Pathways
It is known that compounds that inhibit tubulin polymerization affect the microtubule dynamics, disrupting cell division and leading to cell death .
Result of Action
Similar compounds have shown effective activities towards various tumor cell lines .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .
未来方向
The potential of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” as a chemoprotective agent against cisplatin-induced organ damage is promising. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies .
属性
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHBEZHHXYWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

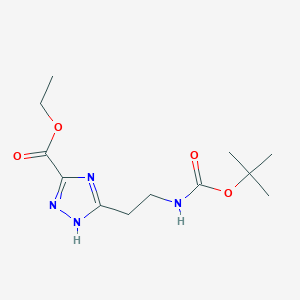
![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)
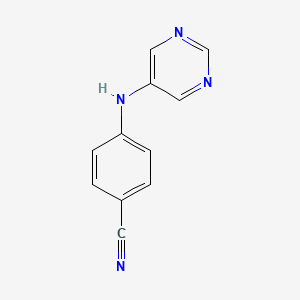
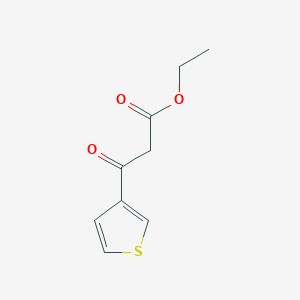
![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)
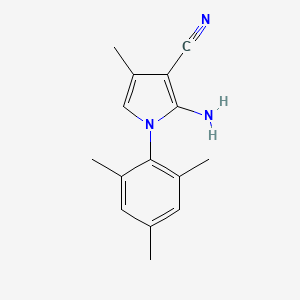
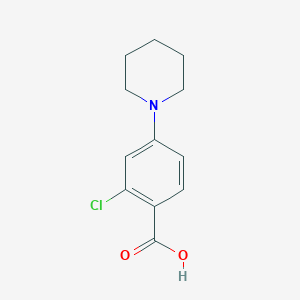
![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)



